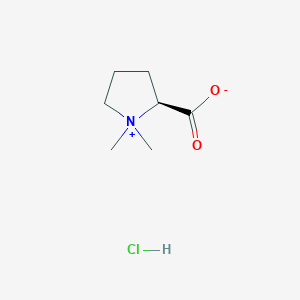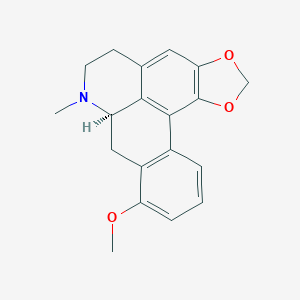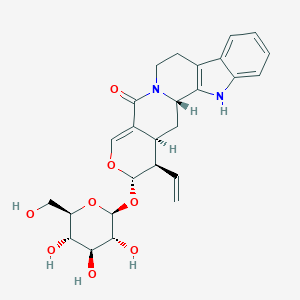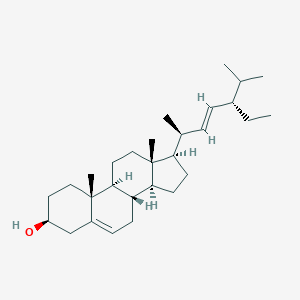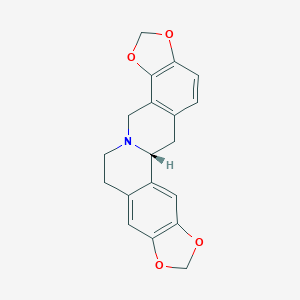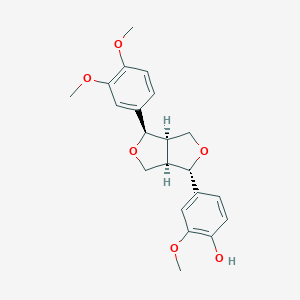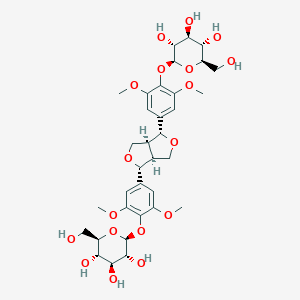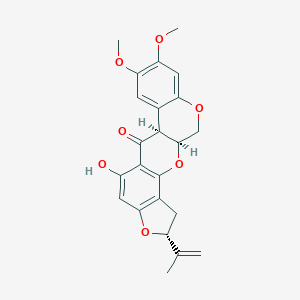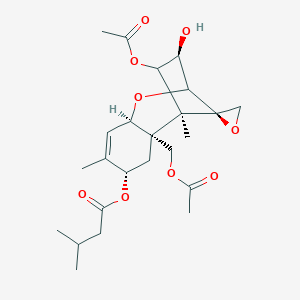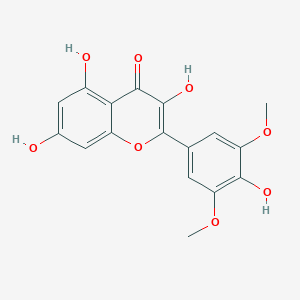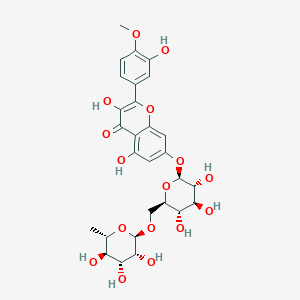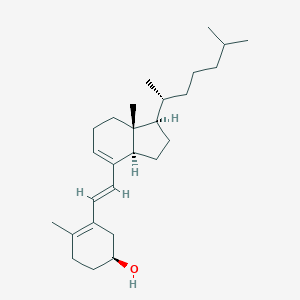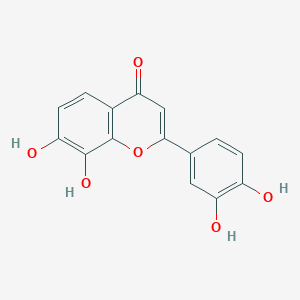
7,8,3',4'-Tetrahydroxyflavone
Overview
Description
7,8,3’,4’-Tetrahydroxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its potent biological activities, including its role as a xanthine oxidase inhibitor. The compound has a molecular formula of C15H10O6 and a molecular weight of 286.24 g/mol .
Mechanism of Action
Target of Action
The primary target of 7,8,3’,4’-Tetrahydroxyflavone is xanthine oxidase (XOD) . XOD is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidizing xanthine to uric acid .
Mode of Action
7,8,3’,4’-Tetrahydroxyflavone acts as a potent inhibitor of XOD . It interacts with XOD, reducing its activity and thereby decreasing the production of uric acid .
Biochemical Pathways
The inhibition of XOD by 7,8,3’,4’-Tetrahydroxyflavone affects the purine catabolism pathway . By inhibiting XOD, the conversion of hypoxanthine to xanthine and xanthine to uric acid is reduced, leading to a decrease in uric acid levels .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetics can be influenced by various factors, including its formulation, route of administration, and the individual’s metabolic characteristics .
Result of Action
The inhibition of XOD by 7,8,3’,4’-Tetrahydroxyflavone results in a decrease in uric acid production . This can have potential therapeutic implications in conditions associated with elevated uric acid levels, such as gout .
Action Environment
The action, efficacy, and stability of 7,8,3’,4’-Tetrahydroxyflavone can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s metabolic and physiological state .
Biochemical Analysis
Biochemical Properties
7,8,3’,4’-Tetrahydroxyflavone interacts with various biomolecules, most notably the enzyme xanthine oxidase (XOD). It acts as a potent inhibitor of XOD, with an IC50 value of 10.488 µM . This interaction is crucial as XOD plays a significant role in the biochemical reactions involved in purine metabolism .
Cellular Effects
The effects of 7,8,3’,4’-Tetrahydroxyflavone on cells are primarily related to its inhibitory action on XOD. By inhibiting XOD, it can potentially regulate purine metabolism within cells . Additionally, it has been shown to inhibit the activity of multidrug resistance-associated protein (MRP), an ATPase that transports drugs and other xenobiotics across cell membranes .
Molecular Mechanism
At the molecular level, 7,8,3’,4’-Tetrahydroxyflavone exerts its effects by binding to the active site of XOD, thereby inhibiting the enzyme’s activity . This interaction disrupts the normal function of XOD, leading to alterations in purine metabolism. It also interacts with MRP, affecting the transport of drugs and other xenobiotics across cell membranes .
Metabolic Pathways
7,8,3’,4’-Tetrahydroxyflavone is involved in the metabolic pathway of purine metabolism due to its inhibitory action on XOD . XOD is a key enzyme in this pathway, and its inhibition can lead to significant changes in metabolic flux and metabolite levels.
Transport and Distribution
7,8,3’,4’-Tetrahydroxyflavone has been shown to interact with MRP, suggesting a role in the transport and distribution of substances within cells . Detailed information on its specific transport mechanisms and effects on localization or accumulation within cells is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,3’,4’-Tetrahydroxyflavone typically involves the use of flavonoid precursors. One common method is the oxidative coupling of appropriate phenolic compounds under controlled conditions. The reaction often requires catalysts such as copper or iron salts and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 7,8,3’,4’-Tetrahydroxyflavone can be achieved through extraction from plant sources, such as Acacia confusa. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7,8,3’,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanone or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted flavonoid derivatives .
Scientific Research Applications
7,8,3’,4’-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it valuable in biological research.
Medicine: It has potential therapeutic applications due to its ability to inhibit enzymes like xanthine oxidase and bromodomain-containing protein 4 (BRD4)
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Another flavonoid with similar antioxidant properties.
Fisetin (3,7,3’,4’-Tetrahydroxyflavone): Known for its anti-inflammatory and anticancer activities.
Uniqueness: 7,8,3’,4’-Tetrahydroxyflavone is unique due to its specific inhibition of xanthine oxidase and BRD4, which distinguishes it from other flavonoids that may not exhibit the same level of selectivity or potency .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYCMKPCDNHQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350973 | |
| Record name | 7,8,3',4'-tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-24-2 | |
| Record name | 7,8,3',4'-tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 7,8,3',4'-Tetrahydroxyflavone and how do they contribute to its biological activity?
A1: this compound is a flavonoid, a class of natural products known for their diverse biological activities. Its structure consists of a benzopyran backbone with four hydroxyl groups (-OH) attached at positions 7, 8, 3', and 4'. These hydroxyl groups play a crucial role in its biological activity by:
- Chelating metal ions: The hydroxyl groups, particularly the dihydroxy substitutions in the A and B rings, are crucial for chelating copper ions (Cu2+). This chelation contributes to the compound's tyrosinase inhibitory activity. []
- Antioxidant activity: The hydroxyl groups act as hydrogen donors, scavenging free radicals and preventing oxidative damage. [, ]
- Interacting with enzymes: The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. [, ]
Q2: How does this compound inhibit tyrosinase?
A2: this compound inhibits tyrosinase primarily through two mechanisms:
- Copper chelation: The compound forms stable complexes with copper ions (Cu2+), which are essential cofactors for tyrosinase activity. By chelating copper, this compound prevents the enzyme from accessing the copper ions it needs to function properly. []
- Fluorescence quenching: Studies have shown that this compound can quench the intrinsic fluorescence of tyrosinase. This quenching suggests a direct interaction between the compound and the enzyme, likely through binding at or near the active site. []
Q3: What is the significance of the dihydroxy substitutions in the A and B rings of this compound?
A: The dihydroxy substitutions in the A and B rings of this compound are particularly important for its copper-chelating ability and, consequently, its tyrosinase inhibitory activity. These substitutions allow for the formation of stable five- or six-membered chelate rings with copper ions, effectively sequestering them and inhibiting the enzyme. []
Q4: Has this compound shown activity against any parasites?
A: Yes, in vitro studies have demonstrated the activity of this compound against Trypanosoma brucei rhodesiense with an IC50 of 0.5 µg/mL. [] This finding suggests its potential as a lead compound for developing new anti-trypanosomal drugs.
Q5: What are the potential applications of this compound based on its observed biological activities?
A5: Given its diverse biological activities, this compound holds potential for applications in various fields, including:
- Cosmetics: As a tyrosinase inhibitor, it could be incorporated into skin-lightening cosmetics to reduce melanin production and treat hyperpigmentation. []
- Medicine: Its anti-trypanosomal activity makes it a promising candidate for developing new treatments for diseases like African trypanosomiasis (sleeping sickness). [] Further research is needed to explore its potential in treating other parasitic infections.
- Food preservation: Its antioxidant properties could be utilized in food preservation to prevent lipid peroxidation and extend shelf life. []
Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound?
A: Understanding the SAR of this compound is crucial for optimizing its biological activity and developing more potent and selective derivatives. By systematically modifying its structure and evaluating the impact on its activity, researchers can identify key structural features responsible for its desired effects and minimize potential side effects. []
Q7: What are the sources of this compound?
A7: this compound has been isolated from several plant sources, including:
Q8: What analytical techniques are used to characterize and quantify this compound?
A8: Various analytical techniques are employed to characterize and quantify this compound, including:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this compound from complex mixtures, often coupled with UV detection or mass spectrometry for identification and quantification. [, ]
- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to elucidate the structure and confirm the identity of the compound. [, ]
- Fluorescence spectroscopy: This technique is used to study the interaction of this compound with enzymes like tyrosinase, providing insights into its mechanism of action. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



